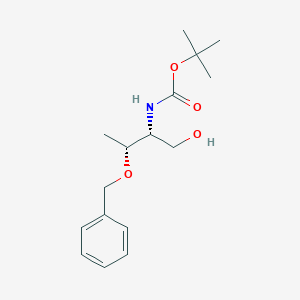

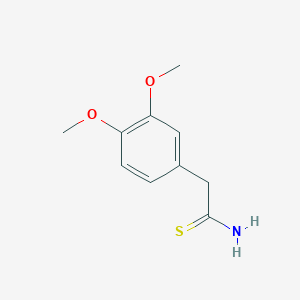

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

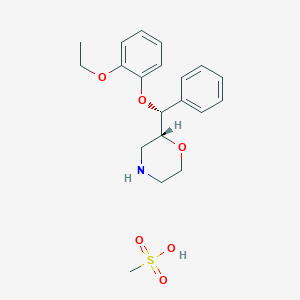

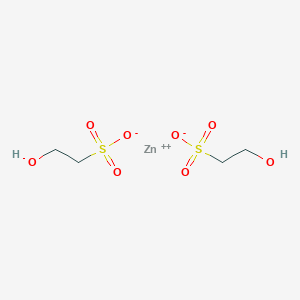

The molecular structure of this compound is complex. It contains chiral atoms, and the stereochemistry is undefined . The 3D model takes an arbitrary conformation .Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 392.550, and a mono-isotopic mass of 392.20213 . It’s an organosulfur heterocyclic compound .Scientific Research Applications

Novel Alkylation Techniques

The study by Yamada, Suzuki, and Takayama (1981) demonstrates the chemical utility of vitamin D-sulfur dioxide adducts in regioselective methylation, which is a significant method for the synthesis of vitamin D derivatives. This process involves the use of sodium hydride and lithium tetramethylpiperidide for methylation at specific positions on the vitamin D molecule, followed by the removal of sulfur dioxide to produce modified vitamin D compounds (Yamada, Suzuki, & Takayama, 1981).

Enhancement of Hydrogen Sulfide Concentrations

Research by Wiliński et al. (2012) indicates that cholecalciferol (vitamin D3) has the potential to increase hydrogen sulfide (H2S) tissue concentrations in various organs of mice. This interaction suggests a novel therapeutic pathway for using vitamin D3 in treatments related to cardiovascular diseases and cancer by modulating endogenous sulfur metabolism (Wiliński et al., 2012).

Cancer Prevention

The role of vitamin D, including its derivatives and adducts, in cancer prevention has been explored through its anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells. Ness, Miller, and Li (2015) provide an overview of how vitamin D's interaction with cellular mechanisms can potentially be harnessed in the prevention and treatment of various cancers (Ness, Miller, & Li, 2015).

Structural Modifications and Applications

Reischl and Zbiral (1979) discuss the synthesis and properties of sulfur dioxide adducts with vitamin D3, highlighting the potential for creating structurally modified forms of vitamin D3. These modifications can lead to new applications in both research and therapeutic contexts (Reischl & Zbiral, 1979).

Metabolism Pathways

Guryev et al. (2003) describe a pathway for vitamin D3 metabolism involving cytochrome P450scc (CYP11A1), which produces unique hydroxylated metabolites. Understanding these pathways can further the development of new therapeutic strategies and enhance our knowledge of vitamin D's biological roles (Guryev et al., 2003).

properties

IUPAC Name |

(3S,5S)-3-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3/b20-15+/t19-,22+,24-,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBJDQZFOWHNAQ-QXHKUGGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429510 |

Source

|

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7E)-(3S,6S)-6,19-epithio-9,10-seco-5(10),7-cholestadien-3-ol S,S-dioxide | |

CAS RN |

71726-02-8 |

Source

|

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)